![molecular formula C16H11NO7S2 B11073332 4-methoxycarbonyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid](/img/structure/B11073332.png)
4-methoxycarbonyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxycarbonyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[87002,7013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid is a complex organic compound with a unique tetracyclic structure This compound is notable for its diverse functional groups, including methoxycarbonyl, dioxo, oxa, dithia, and azatetracyclic moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxycarbonyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid typically involves multi-step organic reactions. The starting materials often include aromatic compounds with suitable substituents that can undergo cyclization and functional group transformations. Key steps in the synthesis may include:
Cyclization Reactions: Formation of the tetracyclic core through intramolecular cyclization.
Functional Group Transformations: Introduction of methoxycarbonyl, dioxo, oxa, dithia, and azatetracyclic groups through various organic reactions such as oxidation, reduction, and substitution.
Purification: Isolation and purification of the final product using techniques like chromatography and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-methoxycarbonyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Cyclization: Formation of additional rings or cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions may vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. Its ability to undergo various chemical transformations may allow for the design of prodrugs or active pharmaceutical ingredients with specific biological activities.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique functional groups and reactivity.
Mechanism of Action
The mechanism of action of 4-methoxycarbonyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid involves its interaction with molecular targets through its functional groups. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The specific molecular targets and pathways involved depend on the context of its application, whether in chemistry, biology, or medicine.
Comparison with Similar Compounds
Similar Compounds
4-methoxycarbonylphenylboronic acid: A compound with a similar methoxycarbonyl group but different overall structure and reactivity.
14-oxa-8,9-dithia-5,12-diazapentadecanoic acid: Another compound with oxa and dithia groups but differing in its overall molecular framework.
Uniqueness
4-methoxycarbonyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[87002,7013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid is unique due to its tetracyclic structure and the combination of multiple functional groups
Properties
Molecular Formula |
C16H11NO7S2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
4-methoxycarbonyl-9,15-dioxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2(7),3,5,13(17)-tetraene-11-carboxylic acid |
InChI |
InChI=1S/C16H11NO7S2/c1-23-14(20)5-2-3-7-6(4-5)8-9(15(21)24-7)11(13(18)19)25-12-10(8)26-16(22)17-12/h2-4,8-9,11H,1H3,(H,17,22)(H,18,19) |
InChI Key |
OZSFXFHRKLQVDC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=O)C3C2C4=C(NC(=O)S4)SC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.